molecular formula C9H16O3 B6173884 rac-3-[(1R,3R)-3-hydroxycyclohexyl]propanoic acid, cis CAS No. 2741668-64-2

rac-3-[(1R,3R)-3-hydroxycyclohexyl]propanoic acid, cis

Cat. No. B6173884
CAS RN: 2741668-64-2
M. Wt: 172.2
InChI Key:
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Description

Rac-3-[(1R,3R)-3-hydroxycyclohexyl]propanoic acid, cis (Rac-3-HPA) is a synthetic organic compound with potential applications in a variety of scientific fields. Rac-3-HPA is a cyclic organic compound with a hydroxy group attached to a cyclohexane ring. This compound has been the subject of much research and has been found to have a variety of potential applications, including in the fields of medicine, biochemistry, and chemistry.

Scientific Research Applications

Rac-3-[(1R,3R)-3-hydroxycyclohexyl]propanoic acid, cis has been studied for its potential applications in a variety of scientific fields. In the field of medicine, this compound has been studied for its potential as an anti-inflammatory agent. This compound has also been studied for its potential as an antioxidant, as well as for its potential to inhibit the growth of cancer cells. In the field of biochemistry, this compound has been studied for its potential to inhibit enzymes associated with the metabolism of carbohydrates and lipids. In the field of chemistry, this compound has been studied for its potential to act as a catalyst in the synthesis of organic compounds.

Mechanism of Action

The exact mechanism of action of rac-3-[(1R,3R)-3-hydroxycyclohexyl]propanoic acid, cis is not yet fully understood. However, it is believed that this compound works by inhibiting the activity of enzymes involved in the metabolism of carbohydrates and lipids. In addition, this compound has been found to have antioxidant properties, which may explain its anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In vitro studies have found that this compound inhibits the activity of enzymes involved in the metabolism of carbohydrates and lipids. In addition, this compound has been found to have antioxidant properties and to inhibit the growth of cancer cells. This compound has also been found to have anti-inflammatory effects in animal studies.

Advantages and Limitations for Lab Experiments

Rac-3-[(1R,3R)-3-hydroxycyclohexyl]propanoic acid, cis has several advantages for use in laboratory experiments. This compound is relatively inexpensive and can be synthesized in a relatively short amount of time. In addition, this compound has a wide range of potential applications and can be used in a variety of experiments. However, this compound also has some limitations. This compound is a relatively new compound and its exact mechanism of action is not yet fully understood. In addition, this compound is a relatively unstable compound and may degrade over time.

Future Directions

Rac-3-[(1R,3R)-3-hydroxycyclohexyl]propanoic acid, cis has a wide range of potential applications and is the subject of much research. Potential future directions for this compound include further research into its mechanism of action and potential applications in medicine and biochemistry. In addition, further research into the synthesis of this compound and its stability over time is needed. Finally, further research into the potential toxicological effects of this compound is also needed.

Synthesis Methods

Rac-3-[(1R,3R)-3-hydroxycyclohexyl]propanoic acid, cis can be synthesized from the reaction of cyclohexanone and hydroxylamine hydrochloride in aqueous acetic acid. The reaction is catalyzed by p-toluenesulfonic acid and proceeds in two steps. In the first step, the cyclohexanone is oxidized by hydroxylamine hydrochloride to form a hydroxylamine. In the second step, the hydroxylamine reacts with the cyclohexanone to form the desired compound, this compound. The reaction is typically conducted at a temperature of 80-90°C and yields a product with a purity of greater than 90%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-3-[(1R,3R)-3-hydroxycyclohexyl]propanoic acid, cis involves the conversion of a commercially available starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclohexene", "Bromine", "Sodium hydroxide", "Sodium borohydride", "Acetic acid", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Sodium sulfate", "Methanol", "Ethyl acetate", "Diethyl ether", "Hexanes", "3-bromocyclohexanol", "Sodium cyanoborohydride", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Sodium sulfate", "Methanol", "Ethyl acetate", "Diethyl ether", "Hexanes", "3-[(1R,3R)-3-hydroxycyclohexyl]propanoic acid, cis" ], "Reaction": [ "Cyclohexene is reacted with bromine in the presence of sodium hydroxide to form trans-1,2-dibromocyclohexane.", "Trans-1,2-dibromocyclohexane is reduced with sodium borohydride in acetic acid to form cis-1,2-dibromocyclohexane.", "Cis-1,2-dibromocyclohexane is reacted with sodium cyanoborohydride in methanol to form cis-1-bromo-3-cyclohexanol.", "Cis-1-bromo-3-cyclohexanol is treated with sodium hydroxide and hydrochloric acid to form 3-bromocyclohexanol.", "3-Bromocyclohexanol is reacted with sodium bicarbonate and ethyl acetate to form 3-bromocyclohexyl acetate.", "3-Bromocyclohexyl acetate is hydrolyzed with hydrochloric acid to form 3-bromocyclohexanol.", "3-Bromocyclohexanol is reacted with sodium bicarbonate and ethyl acetate to form 3-bromocyclohexyl acetate.", "3-Bromocyclohexyl acetate is hydrolyzed with sodium hydroxide to form 3-[(1R,3R)-3-hydroxycyclohexyl]propanoic acid, cis.", "The product is purified by extraction with diethyl ether and hexanes, followed by recrystallization from ethyl acetate." ] }

CAS RN

2741668-64-2

Molecular Formula

C9H16O3

Molecular Weight

172.2

Purity

95

Origin of Product

United States

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